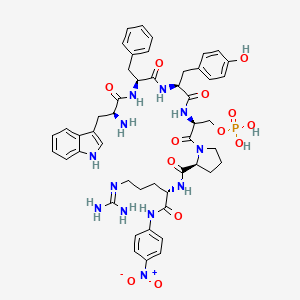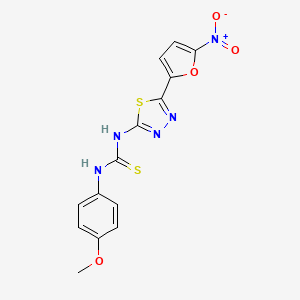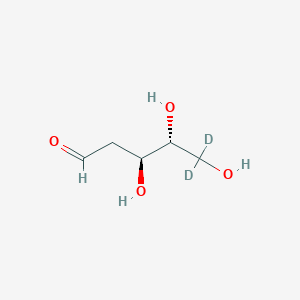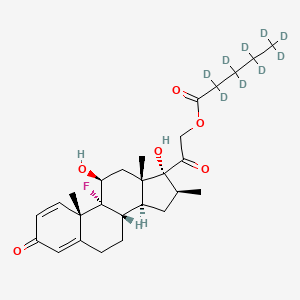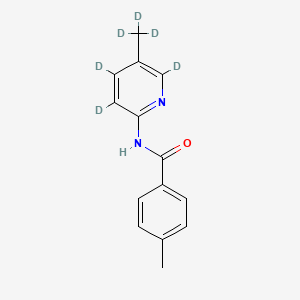
Zolpyridine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zolpyridine-d6 is a deuterated analogue of Zolpyridine, which is an impurity of Zolpidem. It is labeled with stable isotopes and has a molecular formula of C14H8D6N2O and a molecular weight of 232.31. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of pyridine bases, including Zolpyridine-d6, can be achieved through several methods. One common method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina . Another method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield pyridines . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite .
Análisis De Reacciones Químicas
Zolpyridine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithiums and organomagnesiums . For example, pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Zolpyridine-d6 is widely used in scientific research due to its stable isotope labeling. It is used as a chemical reference for chemical identification, qualitative and quantitative detection, and studying reaction mechanisms and kinetics. In metabolic research, stable isotope labeling allows researchers to study metabolic pathways in vivo safely. Additionally, this compound is used in environmental and clinical diagnostic applications.
Mecanismo De Acción
The mechanism of action of Zolpyridine-d6 is related to its role as a labeled analogue of Zolpyridine. Zolpidem, the parent compound, enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 receptor . This results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .
Comparación Con Compuestos Similares
Zolpyridine-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include various imidazopyridines, such as imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine, and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
232.31 g/mol |
Nombre IUPAC |
4-methyl-N-[3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)/i2D3,5D,8D,9D |
Clave InChI |
NBFFPKCKCRTTRE-ALEXJTRMSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])NC(=O)C2=CC=C(C=C2)C)[2H] |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


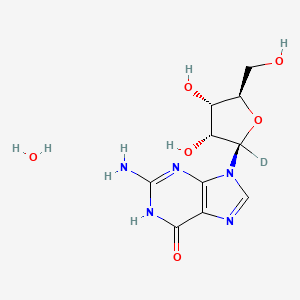

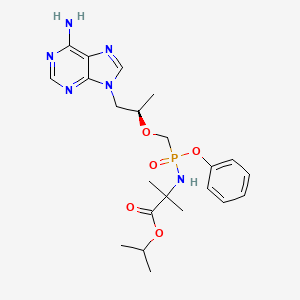
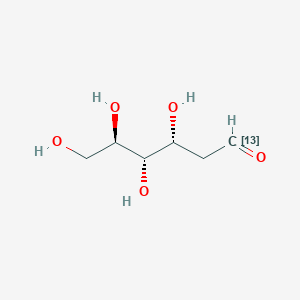
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
